molecular formula C19H22ClFN4O2 B2607212 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1170429-53-4

3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2607212
CAS No.: 1170429-53-4
M. Wt: 392.86
InChI Key: SKMDMQVFNKYUCY-UHFFFAOYSA-N
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Description

3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with a propyl group and a piperazine ring attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chloro-4-fluorophenyl)piperazine. This can be achieved by reacting 3-chloro-4-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol under reflux conditions.

    Attachment to the Pyrimidine Core: The next step is the condensation of the piperazine intermediate with a pyrimidine derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane.

    Final Cyclization and Propylation: The final step involves cyclization and the introduction of the propyl group. This can be achieved using propyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorofluorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures to 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one exhibit significant antidepressant effects. The piperazine derivative has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation. In particular, studies have shown that modifications to the piperazine ring can enhance potency against depression-related models in rodents .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Investigations into its mechanism of action reveal interactions with dopamine D2 receptors, which are pivotal in managing psychotic symptoms. Preclinical trials have demonstrated promising results in reducing hyperactivity and improving cognitive function in animal models .

Anti-cancer Activity

Emerging studies have also explored the compound's anti-cancer properties. The pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antidepressant EffectsThe compound significantly reduced immobility time in forced swim tests, indicating antidepressant-like effects.
Antipsychotic ActivityDemonstrated efficacy similar to haloperidol in reducing psychotic symptoms in rodent models.
Anti-cancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics.

Synthesis and Modification

The synthesis of this compound involves several steps, including the formation of the piperazine derivative followed by cyclization with pyrimidine precursors. Modifications at various positions on the piperazine ring have been shown to affect biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The compound’s structure allows it to fit into the receptor binding sites, either activating or inhibiting the receptor’s function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
  • 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-ethylpyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is unique due to its specific propyl substitution on the pyrimidine ring. This substitution can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it potentially more effective or selective in its action.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is an intriguing molecule with potential biological activities that merit detailed investigation. This article focuses on its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrimidinone
  • Substituents :
    • Piperazine ring with a chloro-fluoro phenyl group
    • Propyl group attached to the pyrimidine

Molecular Formula

The molecular formula for this compound is C17H20ClFN3OC_{17}H_{20}ClFN_3O.

Molecular Weight

The molecular weight is approximately 335.81 g/mol .

The compound exhibits multiple biological activities, primarily through its interaction with various receptors and enzymes. The presence of the piperazine moiety suggests potential activity as a central nervous system (CNS) agent, while the pyrimidinone core may contribute to its antitumor properties.

  • Antitumor Activity :
    • Research indicates that compounds similar to this structure can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins .
  • CNS Activity :
    • The piperazine ring is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential use in treating psychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively. For example:

CompoundCell LineIC50 Value (μM)Reference
This compoundSJSA-10.15
Similar Pyrimidine DerivativeHCT116 (wild-type)0.22
Similar Pyrimidine DerivativeHCT116 (p53–/–)14

In Vivo Studies

In vivo studies using xenograft models have shown promising results regarding the antitumor efficacy of similar compounds:

  • Tumor Growth Inhibition : Compounds structurally related to this one have demonstrated significant tumor growth inhibition in animal models at doses ranging from 30 mg/kg to 100 mg/kg when administered orally for a duration of 14 days .

Case Studies

  • Case Study on Antitumor Activity :
    • A study involving a structurally similar compound showed significant apoptosis induction in SJSA-1 xenograft tumors, with observable cleavage of PARP and caspase-3, indicating effective activation of apoptotic pathways .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated that compounds with similar structures exhibit favorable absorption and distribution characteristics, leading to effective plasma concentrations that correlate with their therapeutic effects .

Properties

IUPAC Name

3-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-2-3-14-10-18(26)25(13-22-14)12-19(27)24-8-6-23(7-9-24)15-4-5-17(21)16(20)11-15/h4-5,10-11,13H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDMQVFNKYUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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